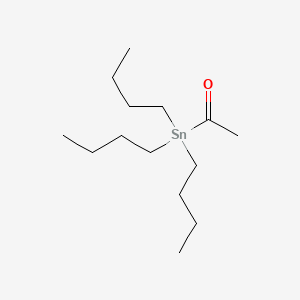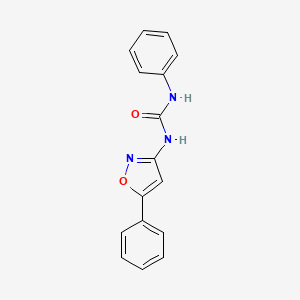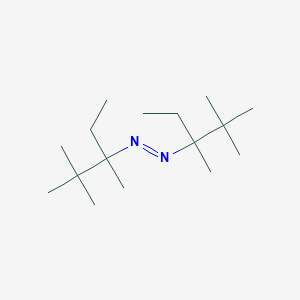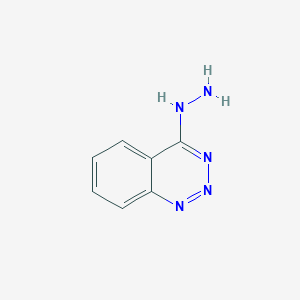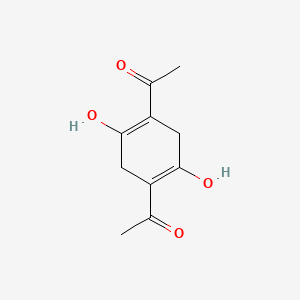
1,1'-(2,5-Dihydroxycyclohexa-1,4-diene-1,4-diyl)di(ethan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2,5-Dihydroxycyclohexa-1,4-diene-1,4-diyl)di(ethan-1-one) is an organic compound with the molecular formula C10H12O4 It is a derivative of cyclohexa-1,4-diene, featuring two hydroxyl groups and two ethanone groups attached to the cyclohexadiene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,5-Dihydroxycyclohexa-1,4-diene-1,4-diyl)di(ethan-1-one) typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexa-1,4-diene, which is subjected to hydroxylation to introduce hydroxyl groups at the 2 and 5 positions.
Hydroxylation: This step is often carried out using reagents such as hydrogen peroxide (H2O2) in the presence of a catalyst like osmium tetroxide (OsO4) to achieve dihydroxylation.
Ethanone Introduction: The final step involves the introduction of ethanone groups at the 1 and 4 positions of the cyclohexadiene ring. This can be achieved through Friedel-Crafts acylation using acetyl chloride (CH3COCl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(2,5-Dihydroxycyclohexa-1,4-diene-1,4-diyl)di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexadiene derivatives.
Applications De Recherche Scientifique
1,1’-(2,5-Dihydroxycyclohexa-1,4-diene-1,4-diyl)di(ethan-1-one) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-(2,5-Dihydroxycyclohexa-1,4-diene-1,4-diyl)di(ethan-1-one) involves its interaction with molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The compound’s structure allows it to act as a ligand, binding to metal ions and forming coordination complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dihydroxy-1,4-benzoquinone: A related compound with similar hydroxyl and quinone functionalities.
2,5-Dihydroxycyclohexa-2,5-diene-1,4-dione: Another similar compound with dihydroxy and dione groups.
Uniqueness
1,1’-(2,5-Dihydroxycyclohexa-1,4-diene-1,4-diyl)di(ethan-1-one) is unique due to its specific arrangement of hydroxyl and ethanone groups on the cyclohexadiene ring
Propriétés
Numéro CAS |
52959-36-1 |
|---|---|
Formule moléculaire |
C10H12O4 |
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
1-(4-acetyl-2,5-dihydroxycyclohexa-1,4-dien-1-yl)ethanone |
InChI |
InChI=1S/C10H12O4/c1-5(11)7-3-10(14)8(6(2)12)4-9(7)13/h13-14H,3-4H2,1-2H3 |
Clé InChI |
OBOULNIVHQBNAN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(CC(=C(C1)O)C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


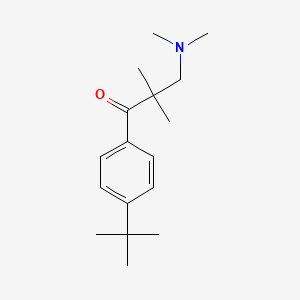
![({[1-Oxo-1-(3,3,5-trimethylazepan-1-yl)butan-2-yl]oxy}sulfinyl)oxidanide](/img/structure/B14647239.png)
![2-[2-(4-Chlorophenyl)-1-phenylethenyl]-1,3-benzoxazole](/img/structure/B14647243.png)
methanone](/img/structure/B14647249.png)
![4,4'-Disulfanediylbis[2-(1,2,3,4-tetrahydronaphthalen-2-yl)phenol]](/img/structure/B14647261.png)


![Isoxazole, 5-[3-(4-methoxyphenyl)oxiranyl]-3-phenyl-](/img/structure/B14647279.png)
